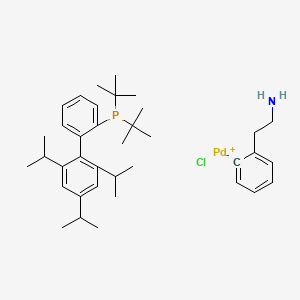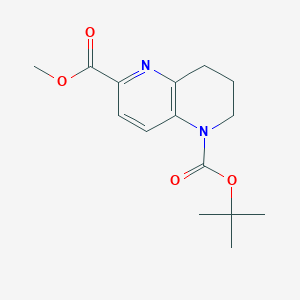
tBuXPhos Pd G1
説明
TBuXPhos Pd G1 is a white powder that acts as a catalyst for cross-coupling reactions of electron-deficient anilines with aryl chlorides . It is also a catalyst for rapid C-N bond-forming processes at low catalyst loading . It is used in C-N cross-coupling reactions, at or below room temperature .
Synthesis Analysis
The method for synthesizing this compound is functional-group tolerant, proceeds smoothly (30 to 50 °C), and provides rapid access to the target compounds in good to excellent isolated yields . When applied to the synthesis of a known NaV1.8 modulator, this method led to a significant improvement of the E-factor in comparison with classical organic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C37H55ClNPPd . The molecular weight of this compound is 686.69 g/mol .Chemical Reactions Analysis
This compound is a catalyst for C-C bond and C-N bond formation . It is used in Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 150-159 °C .科学的研究の応用
Buchwald-Hartwig クロスカップリング反応
tBuXPhos Pd G1: は、Buchwald-Hartwig クロスカップリング反応における卓越した触媒です 。この反応は、医薬品、農薬、有機材料に不可欠な炭素-窒素結合を形成するために不可欠です。触媒の堅牢性と効率は、多くの生物活性化合物における基本的な構造であるアリールアミンの形成を促進します。
Heck反応
Heck反応は、This compoundがその有用性を示すもう1つの領域です 。この反応は、アリールハライドとアルケン間の炭素-炭素結合の形成を触媒し、ポリマー、天然物、およびファインケミカルの製造において貴重なスチレンの合成につながります。
Hiyamaカップリング
Hiyamaカップリングでは、This compoundは、アリールまたはビニルシランをアリールまたはビニルハライドとカップリングする触媒として作用します 。この反応は、電子材料やさらなる触媒用途のための配位子の合成に不可欠なビアリールとスチレンを生成するために特に有用です。
Negishiカップリング
This compound: は、有機亜鉛化合物とアリールまたはビニルハライド間の炭素-炭素結合を形成するNegishiカップリングにも使用されます 。この方法は、精密に複雑な分子構造を構築する能力が高く評価されており、天然物合成と創薬に広く使用されています。
Sonogashiraカップリング
Sonogashiraカップリングは、末端アルキンとアリールまたはビニルハライド間の炭素-炭素結合を形成するための重要な反応であり、This compoundは触媒として機能します 。この反応は、材料科学と医薬品における主要な成分である共役エニンの合成に役立ちます。
Suzuki-Miyauraカップリング
最後に、This compoundは鈴木-宮浦カップリングにも適用され、アリールまたはビニルボロン酸とアリールまたはビニルハライド間の結合形成を促進します 。この反応は、幅広い基質範囲とさまざまな官能基に対する許容性で知られており、クロスカップリング化学の礎となっています。
作用機序
Target of Action
tBuXPhos Pd G1, also known as t-BuXPhos palladium (II) phenethylamine chloride, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, particularly in cross-coupling reactions of electron-deficient anilines with aryl chlorides .
Mode of Action
This compound interacts with its targets by facilitating the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds . This is achieved through a process known as the Buchwald-Hartwig Cross Coupling Reaction . The compound acts as a catalyst, lowering the activation energy required for the reaction and thus speeding up the reaction rate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cross-coupling reaction pathway . This pathway involves the formation of new C-C and C-N bonds, which are crucial in the synthesis of various organic compounds . The downstream effects include the production of a wide range of chemical compounds, including those used in pharmaceuticals and materials science .
Pharmacokinetics
In the context of its use in chemical reactions, it’s important to note that this compound is air, moisture, and thermally-stable , which can impact its availability and effectiveness in catalyzing reactions.
Result of Action
The molecular effect of this compound’s action is the formation of new C-C and C-N bonds . On a cellular level, this can lead to the creation of new organic compounds, depending on the reactants involved in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is air, moisture, and thermally-stable , which means it can maintain its catalytic activity under a wide range of conditions. It is also air-sensitive and should be stored under argon , indicating that exposure to certain environmental conditions could potentially affect its stability and efficacy.
Safety and Hazards
特性
IUPAC Name |
chloropalladium(1+);ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45P.C8H10N.ClH.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;9-7-6-8-4-2-1-3-5-8;;/h13-21H,1-12H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITFHTZGVMIBGS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H55ClNPPd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142811-12-8 | |
| Record name | Chloro(2-di-t-butylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)[2-(2-aminoethyl)phenyl] palladium(II), min. 98% [t-BuXPhos Palladacycle Gen. 1] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Oxo-8-phenyl-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester](/img/structure/B1528030.png)
![Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-4-Carboxylate](/img/structure/B1528031.png)
![4-Aza-spiro[2.4]heptane-4-carboxylic acid tert-butyl ester](/img/structure/B1528034.png)
![Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1528035.png)

![4-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1528038.png)
![2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1528039.png)
![1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1528041.png)
![tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1528042.png)


![4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1528045.png)
![Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B1528046.png)
